Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester is a chemical compound with a complex structure that includes a phosphonate group, a furan ring, and a methylamino group. This compound is known for its diverse applications in various fields such as chemistry, biology, and industry due to its unique chemical properties .
Preparation Methods
The synthesis of phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester can be achieved through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Industrial production methods often utilize catalysts or microwave irradiation to enhance yields and reduce reaction times .
Chemical Reactions Analysis
Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The furan ring and the methylamino group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester has numerous scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . The furan ring and methylamino group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester can be compared with other phosphonate compounds such as:
- Phosphonic acid, [2-furanyl(methylamino)methyl]-, dimethyl ester
- Phosphonic acid, [2-furanyl(methylamino)methyl]-, dipropyl ester
- Phosphonic acid, [2-furanyl(methylamino)methyl]-, dibutyl ester These compounds share similar structures but differ in the alkyl groups attached to the phosphonate group . The unique combination of the furan ring and methylamino group in this compound provides distinct chemical properties and applications .
Properties
CAS No. |
64661-94-5 |
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Molecular Formula |
C10H18NO4P |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-(furan-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H18NO4P/c1-4-14-16(12,15-5-2)10(11-3)9-7-6-8-13-9/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
CJQWZHMDLNGNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)NC)OCC |
Origin of Product |
United States |
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